Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Beschreibung
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 7 and an ethyl ester (-COOEt) at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization .
Eigenschaften
Molekularformel |
C10H8F3N3O2 |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-8-14-4-3-7(10(11,12)13)16(8)15-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
NLEAUCAWYARGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Ethyl-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxylat umfasst typischerweise die Cyclokondensation von 3-Aminopyrazol mit einer geeigneten 1,3-biselektrophilen Verbindung. Eine übliche Methode beinhaltet die Reaktion von 3-Aminopyrazol mit Ethyl-2,2,2-Trifluoroacetoacetat unter sauren Bedingungen, gefolgt von einer Cyclisierung zum gewünschten Produkt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The ethyl ester group at position 2 undergoes hydrolysis and substitution reactions, enabling structural diversification.
The ester group’s reactivity is enhanced by the electron-deficient pyrimidine ring, facilitating nucleophilic attacks under basic conditions .
Functionalization of the Pyrazole Ring
The pyrazole ring’s C3 position is highly nucleophilic, enabling electrophilic substitutions:
Formylation Reactions
Vilsmeier-Haack formylation introduces aldehydes at C3:
-
Electron-rich aryl groups at position 7 improve yields (e.g., thiophene derivatives achieve 85% vs. 70% for nitro-substituted analogs) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkynyl additions:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 7-(Trifluoromethyl)-3-arylpyrazolo[1,5-a]pyrimidine | 65–80% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 3-Alkynyl derivatives | 55–70% |
These reactions are critical for introducing pharmacophores in drug discovery .
Reduction of the Pyrimidine Ring
Sodium borohydride selectively reduces the pyrimidine ring:
-
Yield : 90–95%.
-
The trifluoromethyl group stabilizes the intermediate, favoring regioselectivity.
Oxidation of Side Chains
PCC (pyridinium chlorochromate) oxidizes alcohol side chains to ketones:
Anticancer Agents
-
Modification : Introduction of morpholine or piperazine groups at position 7 improves solubility and target binding .
Stability and Reaction Kinetics
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells. The trifluoromethyl group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects .
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .
Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its efficacy against specific pests has been documented, with studies indicating that it can disrupt pest metabolism or reproductive capabilities .
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 75 | 90 |
| Spider Mites | 100 | 80 |
This table illustrates the compound's effectiveness across different pest species at varying application rates, highlighting its potential utility in agricultural practices .
Polymer Synthesis
In material science, this compound has been investigated for its role in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under extreme conditions .
Case Study:
Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional polymers. This enhancement opens avenues for applications in aerospace and automotive industries where material performance is critical .
Wirkmechanismus
The mechanism of action of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the NF-kB pathway, reducing inflammation and apoptosis in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Core Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core can be modified at positions 2, 5, and 7, leading to diverse derivatives with distinct properties:
Physicochemical Comparisons
Key Research Findings
- Trifluoromethyl Advantage : The -CF₃ group at position 7 significantly improves metabolic stability and target affinity compared to -CH₃ or -Cl analogues .
- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to a carboxylate (e.g., compound 13 in ) increases polarity but reduces cell permeability, limiting in vivo applications .
- Hydrogenation Effects : Hydrogenated pyrimidine rings (e.g., tetrahydropyrazolo derivatives in ) enhance solubility but may reduce binding rigidity .
Biologische Aktivität
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 25252387) is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 251.18 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its pharmacological versatility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : this compound has shown potential as an inhibitor of specific enzymes, including those involved in cancer pathways and metabolic processes. Its structural characteristics allow it to fit into enzyme active sites effectively.
- Antibacterial and Antifungal Activities : Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial and antifungal properties. This compound is part of this class and has been evaluated for its ability to disrupt biofilm formation in pathogenic bacteria .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition | |
| Antifungal | Moderate inhibition | |
| Enzymatic inhibition (PI3Kδ) | IC50 = 18 nM | |
| Anticancer potential | Induces apoptosis in cancer cells |
Case Studies
- Antibiofilm Activity : A study investigated the antibiofilm and anti-quorum-sensing activities of various pyrazole derivatives, including this compound. Results indicated that this compound effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections .
- Anticancer Research : In another research effort focused on anticancer properties, compounds with the pyrazolo[1,5-a]pyrimidine scaffold demonstrated selective inhibition of PI3Kδ pathways. This compound was included in these studies and showed promising results in reducing tumor cell viability .
- Metabolic Studies : The compound has also been studied for its effects on glucose metabolism. It was found to inhibit glucosidase activity, suggesting a role in managing blood glucose levels, which is particularly relevant for diabetes treatment .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate and its derivatives?
The compound is typically synthesized via multi-step protocols involving condensation, functional group interconversion, and coupling reactions. For example:
- Step 1 : Reduction of an ester group (e.g., using NaBH₄) to yield alcohols .
- Step 2 : Oxidation of alcohols to aldehydes (e.g., Dess–Martin periodinane) .
- Step 3 : Reductive amination or palladium-catalyzed coupling (e.g., Buchwald–Hartwig reaction) to introduce substituents .
- Step 4 : Microwave-assisted cyclization or heterocycle formation to finalize the pyrazolo[1,5-a]pyrimidine core . Yields vary significantly (34–93%) depending on substituents and reaction optimization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/IR : Used to confirm functional groups (e.g., ester, trifluoromethyl) and regiochemistry .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the position of the ester group influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Ester at C2 vs. C3 : Moving the ester from C3 to C2 (as in this compound) reduces kinase inhibition potency, likely due to steric hindrance or electronic effects .
- Ester replacement : Substituting the ester with heterocycles (e.g., benzimidazoles) enhances target affinity by improving hydrogen bonding and π-stacking interactions .
- Methodological note : Use computational docking (e.g., molecular dynamics simulations) to predict binding modes before synthetic modifications .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for trifluoromethyl-substituted derivatives?
- Case study : Conflicting reports on trifluoromethyl’s role in COX-2 inhibition vs. kinase activity may arise from assay conditions (e.g., whole blood vs. recombinant enzymes).
- Approach :
Standardize assay protocols (e.g., IC₅₀ measurements under identical buffer/pH conditions).
Validate SAR trends across multiple derivatives (e.g., compare trifluoromethyl vs. methyl/cyano analogs) .
Use X-ray co-crystallography to confirm binding site interactions .
Q. How can low yields in palladium-catalyzed coupling reactions be mitigated during derivative synthesis?
- Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ or XPhos-Pd-G3 for better turnover .
- Microwave irradiation : Enhances reaction efficiency (e.g., 34→70% yield in Buchwald–Hartwig aminations) .
- Solvent/base screening : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) improve solubility of aromatic intermediates .
Data Contradiction Analysis
Q. Why do biological activities vary among pyrazolo[1,5-a]pyrimidine derivatives with similar substituents?
- Electronic effects : Trifluoromethyl’s electron-withdrawing nature may alter charge distribution, affecting binding to targets like B-Raf kinase vs. COX-2 .
- Crystallographic evidence : Subtle differences in ring planarity (e.g., dihedral angles) can disrupt π-π interactions critical for activity .
- Recommendation : Perform matched molecular pair analysis to isolate substituent effects .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Reaction Step | Catalyst/Conditions | Yield Range | Reference |
|---|---|---|---|
| Ester reduction (NaBH₄) | EtOH, 25°C | 89–99% | |
| Buchwald–Hartwig coupling | Pd(OAc)₂, microwave | 34–93% | |
| Reductive amination | NaBH(OAc)₃, CH₂Cl₂ | 63–84% |
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Pyrazole/pyrimidine dihedral | 1.31° (nearly planar) |
| C–H···O bond length | 2.89 Å |
| π-π stacking distance | 3.426 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
